
3-(4-(Trifluoromethyl)phenyl)azetidine
Übersicht
Beschreibung
“3-(4-(Trifluoromethyl)phenyl)azetidine” is a chemical compound with the molecular formula C10H10F3N . It is also known as “this compound hydrochloride” with a CAS Number of 1203683-75-3 . The compound has a molecular weight of 237.65 and is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “this compound” and its derivatives is an active area of research . For instance, a study discusses the synthesis and applications of trifluoromethylpyridines, which are structurally similar to “this compound” and are used in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 201.19 . It appears as a yellow to brown sticky oil to semi-solid at room temperature . The compound is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Scale-Up Synthesis in Medicinal Chemistry
3-(4-(Trifluoromethyl)phenyl)azetidine derivatives have been used in the efficient scale-up synthesis of medicinal compounds. For instance, a process involving the synthesis of BMS-520, a potent and selective S1P1 receptor agonist, utilized a key intermediate that shares structural similarities with this compound. This process featured a regioselective cycloaddition and chemo-selective hydrolysis, demonstrating the compound's role in synthesizing biologically active molecules (Hou et al., 2016).
Antioxidant Potential
Research focused on the synthesis of Schiff bases and azetidines from phenyl urea derivatives has highlighted their potential in-vitro antioxidant activity. Compounds derived from these processes, which include structures related to this compound, have displayed significant antioxidant effects, pointing towards their medicinal and chemical importance (Nagavolu et al., 2017).
Applications in Antimicrobial Activity
A study on the synthesis and evaluation of new substituted azetidine derivatives has shown that these compounds, related to this compound, exhibit notable antimicrobial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential use in the development of new antimicrobial agents (Shah et al., 2017).
Anticancer Applications
Recent research has explored the design and synthesis of compounds bearing a 3-(4-methoxyphenyl)azetidine moiety for anticancer activity. These compounds, related to this compound, have been evaluated against various human cancer cell lines, with some showing significant efficacy. This highlights the potential of azetidine derivatives in the development of novel antitumor agents (Parmar et al., 2021).
Synthetic Facets in Medicinal Chemistry
The synthetic chemistry of azetidine derivatives, including this compound, is an important area in the development of novel medicinal compounds. Their use as amino acid surrogates and potential in peptidomimetic and nucleic acid chemistry has been noted, along with their role in catalytic processes and ring-opening reactions. This underscores the versatility of azetidine derivatives in medicinal chemistry (Mehra et al., 2017).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Zukünftige Richtungen
Azetidines, including “3-(4-(Trifluoromethyl)phenyl)azetidine”, are of considerable interest in the field of medicinal chemistry due to their potential in peptidomimetic and nucleic acid chemistry . The development of efficient synthetic strategies to access such 3D frameworks, particularly with contiguous quaternary carbons, remains a challenging and active area of research .
Eigenschaften
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-6-8/h1-4,8,14H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYMKGBNIMSIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3024302.png)
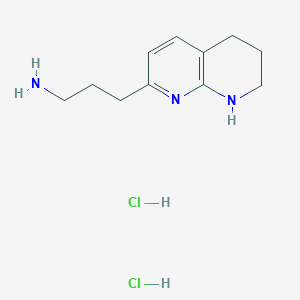

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B3024305.png)

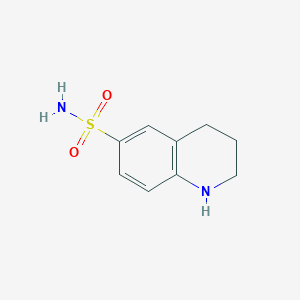


![Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3024312.png)
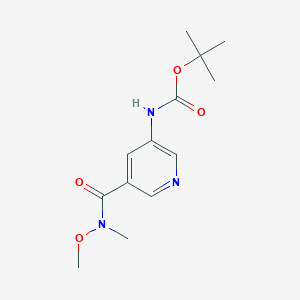
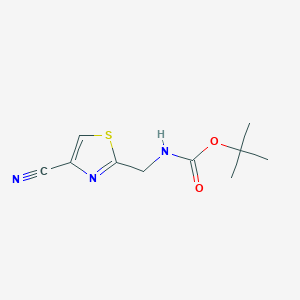

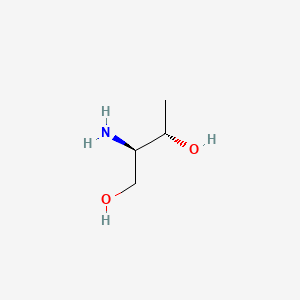
![2-(4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B3024325.png)